4-Iodoazobenzene
Overview
Description
4-Iodoazobenzene is a type of azobenzene, which is a class of compounds that have found applications in a wide variety of systems due to their ability to induce photo-responsive behavior through facile trans (E) to cis (Z) isomerization . The molecular formula of 4-Iodoazobenzene is C12H9IN2 .
Synthesis Analysis
The classical methods for the synthesis of azo compounds, such as 4-Iodoazobenzene, include the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .
Molecular Structure Analysis
Azobenzene-based materials, including 4-Iodoazobenzene, have the ability to undergo photoisomerization from the more stable E form to the Z form . This property is particularly useful in the development of light-responsive materials .
Chemical Reactions Analysis
Azobenzenes, including 4-Iodoazobenzene, are known to undergo photoisomerization, which is a process where the molecule is photochemically switched between the thermodynamically stable (E)-isomer and the metastable (Z)-isomer .
Physical And Chemical Properties Analysis
4-Iodoazobenzene has a molecular weight of 308.118 Da . As an azobenzene, it has the ability to undergo photoisomerization, which allows it to be used in the development of light-responsive materials .
Scientific Research Applications
Oxidative Polymerization
4-Iodoazobenzene plays a role in oxidative polymerization. A study investigated the oxidative polymerization of 4-aminoazobenzene under the action of iodine, which led to the formation of poly(4-aminoazobenzene) with varying molecular masses. This polymer contains imino-1,4-phenylenazo-1,4-phenylene units, and the process also results in the formation of 3-iodo-4-aminoazobenzene (Durgaryan, Arakelyan, & Durgaryan, 2009).
Intramolecular Substitution in Photolysis
4-Iodoazobenzene is involved in intramolecular aromatic ipso-substitution during photolysis. This process leads to the formation of various compounds such as azobenzenes and biphenyls through hydrogen abstraction and intramolecular cyclization (Benati, Spagnolo, Tundo, & Zanardi, 1979).
Synthesis of Derivatives
4-Iodoazobenzene is an important synthetic intermediate. It is extensively applied in synthesizing azobenzene derivatives. The structure of these derivatives is confirmed through various techniques like infrared spectrum and melting point analysis (Xiong, 2012).
Solute-Solvent Interactions
The study of electronic absorption spectra of 4-aminoazobenzene, which is related to 4-Iodoazobenzene, under an external electric field, revealed that solute-solvent interactions significantly influence the absorption intensity. These findings are vital for understanding and designing new materials and biological systems (Prezhdo et al., 2008).
Mercuration Reactions
The mercuration of azobenzene, closely related to 4-Iodoazobenzene, mainly occurs at the ortho-position. This process results in the formation of chloromercuriazobenzene and diiodoazobenzene, demonstrating the reactivity and potential utility of these compounds in various chemical transformations (Roling, Dill, & Rausch, 1974).
Future Directions
Azobenzenes, including 4-Iodoazobenzene, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . Their use continues to expand towards new high-tech applications, including the development of red-light-responsive azobenzenes and emerging application areas of photopharmacology, photoswitchable adhesives, and biodegradable materials for drug delivery .
properties
IUPAC Name |
(4-iodophenyl)-phenyldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGOXVHDTXWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280237 | |
Record name | 4-Iodoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoazobenzene | |
CAS RN |
6639-27-6 | |
Record name | 4-Iodoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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